![molecular formula C167H270N52O46 B561568 Unii-sqd60KZ8RJ CAS No. 463930-25-8](/img/structure/B561568.png)
Unii-sqd60KZ8RJ
Overview
Description
“Unii-sqd60KZ8RJ” is a unique, non-proprietary, free, unambiguous, nonsemantic, alphanumeric identifier linked to a substance’s molecular structure or descriptive information . It is also known as BAY-55-9837 .
Molecular Structure Analysis
The molecular formula of “Unii-sqd60KZ8RJ” is C167H270N52O46 . This indicates that it is a large and complex molecule, likely with multiple functional groups and structural features.Physical And Chemical Properties Analysis
The molecular weight of “Unii-sqd60KZ8RJ” is 3742.315. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the resources .Scientific Research Applications
Diabetes Mellitus Treatment
BAY-55-9837: , identified as UNII-SQD60KZ8RJ , is a selective agonist for the VPAC2 receptor, which plays a significant role in the modulation of insulin secretion. Research has shown that this compound can stimulate glucose-dependent insulin secretion in isolated human pancreatic cells, making it a potential therapeutic agent for the treatment of diabetes mellitus .
Safety and Hazards
Mechanism of Action
Target of Action
BAY-55-9837, also known as UNII-SQD60KZ8RJ, is a potent and selective agonist of the Vasoactive Intestinal Peptide Receptor 2 (VPAC2) . The VPAC2 receptor is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes .
Mode of Action
BAY-55-9837 interacts with the VPAC2 receptor, leading to its activation . The activation of the VPAC2 receptor triggers a cascade of intracellular events, including the accumulation of cyclic AMP (cAMP), which is a crucial second messenger in cellular processes .
Biochemical Pathways
The activation of the VPAC2 receptor by BAY-55-9837 affects several biochemical pathways. One of the most significant effects is the stimulation of glucose-dependent insulin secretion in isolated human pancreatic islets . This suggests that BAY-55-9837 could play a role in the regulation of blood glucose levels and potentially be beneficial in conditions like diabetes .
Result of Action
The activation of the VPAC2 receptor by BAY-55-9837 leads to the stimulation of glucose-dependent insulin secretion, which could help regulate blood glucose levels . Additionally, BAY-55-9837 has been shown to reduce HIV-1 viral replication . These effects indicate that BAY-55-9837 could have potential therapeutic applications in conditions like diabetes and HIV .
properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C167H270N52O46/c1-16-86(10)131(162(263)201-105(39-24-29-63-172)145(246)208-117(74-125(176)229)153(254)197-103(37-22-27-61-170)140(241)196-107(41-31-65-187-166(181)182)143(244)203-111(134(178)235)69-93-43-49-97(224)50-44-93)217-159(260)122(80-221)214-147(248)109(55-57-123(174)227)200-151(252)113(68-83(4)5)205-152(253)114(71-94-45-51-98(225)52-46-94)206-144(245)104(38-23-28-62-171)195-139(240)101(35-20-25-59-168)193-136(237)88(12)190-135(236)87(11)192-160(261)129(84(6)7)216-148(249)110(56-58-124(175)228)199-141(242)102(36-21-26-60-169)194-142(243)106(40-30-64-186-165(179)180)198-150(251)112(67-82(2)3)204-146(247)108(42-32-66-188-167(183)184)202-163(264)132(90(14)222)218-156(257)115(72-95-47-53-99(226)54-48-95)207-154(255)118(75-126(177)230)209-155(256)120(77-128(233)234)212-164(265)133(91(15)223)219-157(258)116(70-92-33-18-17-19-34-92)211-161(262)130(85(8)9)215-137(238)89(13)191-149(250)119(76-127(231)232)210-158(259)121(79-220)213-138(239)100(173)73-96-78-185-81-189-96/h17-19,33-34,43-54,78,81-91,100-122,129-133,220-226H,16,20-32,35-42,55-77,79-80,168-173H2,1-15H3,(H2,174,227)(H2,175,228)(H2,176,229)(H2,177,230)(H2,178,235)(H,185,189)(H,190,236)(H,191,250)(H,192,261)(H,193,237)(H,194,243)(H,195,240)(H,196,241)(H,197,254)(H,198,251)(H,199,242)(H,200,252)(H,201,263)(H,202,264)(H,203,244)(H,204,247)(H,205,253)(H,206,245)(H,207,255)(H,208,246)(H,209,256)(H,210,259)(H,211,262)(H,212,265)(H,213,239)(H,214,248)(H,215,238)(H,216,249)(H,217,260)(H,218,257)(H,219,258)(H,231,232)(H,233,234)(H4,179,180,186)(H4,181,182,187)(H4,183,184,188)/t86-,87-,88-,89-,90+,91+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,129-,130-,131-,132-,133-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMJBXFCQMBYCP-ZBLLYJRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C167H270N52O46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3742.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
463930-25-8 | |
Record name | BAY-55-9837 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0463930258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-55-9837 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQD60KZ8RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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